molecular formula C13H25NO6 B1386876 tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 262849-66-1

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1386876
CAS No.: 262849-66-1
M. Wt: 291.34 g/mol
InChI Key: VLIORCOXJLIBHA-UHFFFAOYSA-N
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Description

tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 262849-66-1) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc). Its molecular formula is C₁₃H₂₅NO₆ (molecular weight: 291.34 g/mol), featuring a β-D-glucopyranoside backbone modified with a 2-acetamido group and a tert-amyl (2-methylbutan-2-yl) aglycone substituent . This compound is primarily utilized in glycobiology research as a substrate for glycosidases, a precursor for oligosaccharide synthesis, and a tool to study carbohydrate-protein interactions.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIORCOXJLIBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654936
Record name 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262849-66-1
Record name 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with the procurement of a suitably protected glucose derivative, often 2-acetamido-2-deoxy-d-glucopyranose or its derivatives, which serve as the core scaffold. Commonly, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose is used as the starting material due to its stability and ease of selective deprotection. This compound can be prepared from d-glucosamine hydrochloride via acetylation and protection steps.

Key steps:

  • Acetylation of d-glucosamine to obtain 2,3,4,6-tetra-O-acetyl derivatives.
  • Selective deacetylation at the anomeric position to generate a free or activated glycosyl donor.

Glycosylation to Form the Glycosidic Bond

The core step involves glycosylation, where the activated sugar donor reacts with an alcohol or phenol derivative bearing the tert-amyl group. The glycosyl donor is typically a glycosyl halide or trichloroacetimidate, which is activated under Lewis acid catalysis.

Preparation method:

  • Activation of the glycosyl donor (e.g., trichloroacetimidate) with a Lewis acid such as boron trifluoride etherate.
  • Coupling with tert-amyl alcohol or a derivative to form the glycosidic linkage.
  • Control of stereochemistry (beta-anomer preferred) through reaction conditions and protecting groups.

Protection and Deprotection Strategies

Protection of hydroxyl groups is crucial for selectivity. Common protecting groups include acetyl, benzyl, or silyl groups, which are introduced prior to glycosylation and removed afterward.

Typical steps:

  • Acetylation of hydroxyl groups to prevent side reactions.
  • Selective deprotection at the anomeric position to generate a free hydroxyl for subsequent modifications.
  • Final deprotection of acetyl groups using mild basic conditions (e.g., methanolic ammonia) to yield the free glycoside.

Final Functionalization and Purification

The last steps involve purification of the product via chromatographic techniques such as flash chromatography or preparative HPLC, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Purpose Yield (%) Notes
1 Acetylation of d-glucosamine Protect amino and hydroxyl groups 83% Using acetic anhydride/pyridine
2 Formation of glycosyl donor (trichloroacetimidate) Activate sugar Variable Lewis acid catalysis
3 Glycosylation with tert-amyl alcohol Form glycosidic bond 70-85% Stereoselective control
4 Protection/deprotection Protect hydroxyls, then deprotect 26-44% overall Using acetyl groups and NH3/MeOH
5 Purification Chromatography N/A Confirmed by NMR/MS

Research Findings and Optimization

Recent studies highlight the importance of controlling stereochemistry during glycosylation to favor the beta-anomer, which is biologically active. The use of specific protecting groups and reaction conditions, such as temperature, solvent, and catalysts, significantly influences yield and stereoselectivity.

For example, the synthesis of similar glycosides has employed:

  • Trichloroacetimidate glycosyl donors activated by TMSOTf (trimethylsilyl trifluoromethanesulfonate).
  • Mild deacetylation with ammonia/methanol to prevent degradation.
  • Purification via flash chromatography to isolate the desired beta-anomer with high purity.

Chemical Reactions Analysis

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

Overview

tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 262849-66-1) is a synthetic derivative of the natural sugar nucleotide UDP-N-acetylgalactosamine. This compound has garnered attention in various scientific fields due to its unique properties and potential applications in biochemical research, medicinal chemistry, and glycobiology.

Glycobiology

tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is utilized as a tool in glycobiology for studying the structure and function of saccharides in living organisms. Its resistance to enzymatic hydrolysis allows researchers to investigate carbohydrate metabolism without interference from enzymatic breakdown .

Fluorescent Probes

The compound serves as a fluorescent probe in biochemical assays, enabling the visualization of carbohydrate interactions and metabolic pathways. This application is particularly useful in studying glycosylation processes and the role of carbohydrates in cellular signaling .

Antimicrobial Research

Research indicates that tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits potential antibacterial and antiviral properties. It may inhibit pathogenic enzymes, making it a candidate for developing new antimicrobial agents .

Drug Development

The compound's structural characteristics make it a valuable scaffold for synthesizing novel glycosylated drugs. Its ability to mimic natural substrates can enhance the efficacy of drug candidates targeting glycosylation-related pathways in diseases .

Case Study 1: Glycosylation Pathways

In a study examining the role of carbohydrates in cell signaling, researchers employed tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside to analyze glycosylation patterns in cancer cells. The compound's stability allowed for extended observation periods, leading to insights into how altered glycosylation affects tumor progression.

Case Study 2: Antiviral Activity

A research team investigated the antiviral properties of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside against influenza viruses. The study demonstrated that the compound inhibited viral replication by interfering with glycoprotein synthesis, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to

Biological Activity

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside (CAS No. 262849-66-1) is a glycoside compound that plays a significant role in various biological processes. Its molecular formula is C13H25NO6C_{13}H_{25}NO_6 with a molecular weight of 291.34 g/mol. This compound is primarily studied for its interactions with glycosidases and glycosyltransferases, influencing cellular signaling, metabolism, and gene expression.

The biological activity of this compound is characterized by its ability to interact with pathogenic enzymes and modulate biochemical pathways related to glycoprotein processing. The compound acts as a substrate analog, mimicking natural substrates of glycosidases, which allows it to bind effectively and influence enzyme activity.

  • Target Enzymes : The primary targets include glycosidases such as β-hexosaminidase.
  • Mode of Action : By binding to these enzymes, the compound can inhibit their activity, thus affecting the hydrolysis of glycosidic bonds in carbohydrates.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Glycosylation Patterns : It modulates the activity of glycosyltransferases, impacting the synthesis of glycoproteins and glycolipids.
  • Gene Expression : Changes in enzyme activity can lead to alterations in gene expression profiles, influencing cellular functions and signaling pathways.

This compound has been shown to have significant interactions with various enzymes involved in carbohydrate metabolism:

  • Inhibition Studies : For instance, studies have demonstrated that similar compounds can inhibit D-[3H]glucosamine incorporation into glycosaminoglycans (GAGs), suggesting potential applications in controlling GAG synthesis .
  • Substrate Specificity : The compound’s structure allows it to serve as a probe for studying enzyme specificity and catalytic mechanisms, which is crucial for understanding carbohydrate-protein interactions .

Case Studies

  • Glycosylation in HL60 Cells :
    • A study involving dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (related compound) demonstrated that incubation with HL60 cells led to the production of various glycosylated products. This indicates the potential of similar compounds in modulating glycosylation processes within living cells .
  • Inhibition of GAG Synthesis :
    • Research showed that certain analogs of acetaminodeoxy sugars significantly reduced the incorporation of glucosamine into GAGs, highlighting their potential as inhibitors in metabolic pathways related to carbohydrate metabolism .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits β-hexosaminidase and other glycosidases, affecting carbohydrate metabolism
Gene Expression ModulationAlters gene expression through changes in enzyme activity
Glycosylation ImpactModulates glycoprotein synthesis and impacts cellular signaling pathways

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Hydrophobicity : Longer alkyl chains (e.g., dodecyl) or aromatic groups (phenylpropyl) increase hydrophobicity, enhancing lipid bilayer interaction .
    • Branching : The tert-amyl group’s branched structure may reduce steric hindrance compared to linear chains, improving enzyme binding in glycosidase assays .
    • Solubility : Shorter chains (butyl) or acetylated derivatives (e.g., tri-O-acetyl compounds) exhibit higher solubility in polar solvents .

Q & A

Q. What are the optimal synthetic pathways for preparing tert-amyl 2-acetamido-2-deoxy-β-D-glucopyranoside with high purity?

Methodological Answer: The synthesis typically involves glycosylation of a protected glucosamine derivative (e.g., 2-acetamido-2-deoxy-β-D-glucopyranose) with tert-amyl alcohol under acidic conditions. Key steps include:

  • Protection of reactive hydroxyl groups : Acetylation or benzylation (e.g., 3,4,6-tri-O-acetyl protection) to prevent side reactions .
  • Glycosylation : Use of Lewis acids (e.g., ZnCl₂) or trichloroacetimidate donors for coupling with tert-amyl alcohol. For example, Leaback and Walker’s method for ethyl analogs involves activating the anomeric position with acetyl groups, followed by nucleophilic substitution .
  • Deprotection : Alkaline hydrolysis (e.g., NaOMe/MeOH) to remove acetyl groups, monitored by HRMS for completeness .

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsYieldPurity Monitoring
ProtectionAc₂O, pyridine~80%TLC, NMR
GlycosylationZnCl₂, 70–80°C40–60%ESI-TOF HRMS
Deprotection0.5 M NaOMe/MeOHQuant.Amberlyst-15 neutralization

Q. How can researchers ensure regioselectivity during glycosylation reactions involving this compound?

Methodological Answer: Regioselectivity is achieved through:

  • Protecting group strategy : Temporary groups (e.g., benzylidene or PMB) direct reactivity to specific hydroxyl positions. For example, 3,6-di-O-benzyl protection in glucopyranosides ensures coupling at the 4-position .
  • Catalyst choice : BF₃·Et₂O or AgOTf promotes β-selectivity in glycosidic bond formation .
  • Monitoring : Use of ¹H/¹³C NMR to confirm linkage (e.g., characteristic anomeric proton shifts at δ 4.5–5.5 ppm) .

Advanced Research Questions

Q. How can structural modifications of this compound improve its utility in glycosyltransferase assays?

Methodological Answer: Modifications focus on enhancing enzyme recognition or fluorescent labeling:

  • Fluorogenic derivatives : Replace tert-amyl with 4-methylumbelliferyl groups to enable real-time monitoring of glycosidase activity (e.g., GM2 gangliosidosis diagnosis via fluorescence assays) .
  • Biotinylation : Introduce biotin at the anomeric position for streptavidin-based immobilization in enzyme kinetics studies .
  • Click chemistry : Install azide/alkyne handles (e.g., at C6) for post-synthetic conjugation with probes via CuAAC reactions .

Q. Table 2: Modified Derivatives and Applications

DerivativeModificationApplicationReference
4-MU-β-D-GlcNAc4-Methylumbelliferyl aglyconDiagnostic assays
Biotinyl-GlcNAcBiotin at anomeric positionEnzyme immobilization
Propargyl-GlcNAcC6 alkyneClick chemistry

Q. How should researchers resolve contradictions in enzymatic activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from assay conditions or enzyme sources. Mitigation strategies include:

  • Standardized buffers : Use consistent pH (e.g., 5.0–6.5 for lysosomal enzymes) and ionic strength .
  • Enzyme source validation : Compare commercial vs. recombinant enzymes (e.g., HEXA vs. HEXB isoforms in GM2 gangliosidosis studies) .
  • Control substrates : Co-test with 4-nitrophenyl-β-D-GlcNAc to calibrate activity measurements .

Example Case : In GM2 gangliosidosis assays, leukocyte homogenates from Sandhoff disease patients showed 17–37% residual activity with 4-MU-6-sulfo-GlcNAc, overlapping carrier ranges. Resolution required parallel use of non-sulfated substrates to isolate HEXA-specific activity .

Q. What advanced analytical techniques are critical for characterizing this compound’s interaction with lectins or antibodies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize GlcNAc derivatives on sensor chips to measure binding kinetics (ka/kd) with lectins like wheat germ agglutinin .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔG) for glycan-protein interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of GlcNAc-enzyme complexes (e.g., glycosyltransferases) to identify key binding residues .

Q. How can researchers leverage this compound to study hyaluronic acid biosynthesis?

Methodological Answer:

  • Chain elongation assays : Use tert-amyl GlcNAc as a primer in hyaluronan synthase (HAS) reactions, monitoring incorporation via ³H-GlcNAc radiolabeling .
  • Inhibitor studies : Compete with UDP-GlcNAc in HAS assays to probe active-site specificity .
  • Structural analogs : Synthesize disaccharide donors (e.g., GlcNAc-GlcUA) to mimic hyaluronic acid repeats .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Reactant of Route 2
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tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside

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